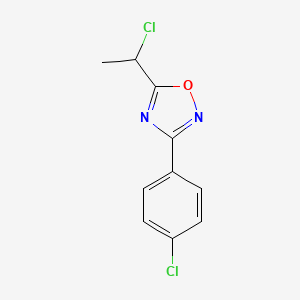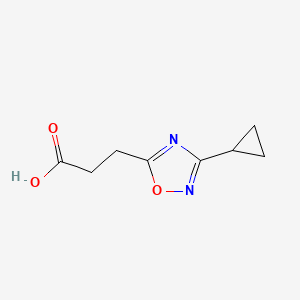
Boc-3-aminoadipic acid
Overview
Description
Boc-3-aminoadipic acid is a derivative of the amino acid lysine . It is used in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-3-aminoadipic acid is C11H19NO6 . It contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
Boc-3-aminoadipic acid is stable towards most nucleophiles and bases . It is used in the synthesis of multifunctional targets, particularly in the field of peptide synthesis . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis
Boc-3-aminoadipic acid has a molecular weight of 261.27 . It is a white to off-white powder . The compound is stable and should be stored at 2-8 °C .Scientific Research Applications
Boc-3-aminoadipic acid is a specialized chemical compound with a variety of applications in scientific research. While specific studies directly mentioning "Boc-3-aminoadipic acid" were not identified, insights from related research on amino acids, boronic acids, and their derivatives offer valuable context. These compounds play crucial roles in various fields, including pharmaceutical development, materials science, and biotechnology, demonstrating the broad relevance of chemical derivatives in scientific advancements.
Applications in Drug Development and Biomedical Research
Boronic acids and their derivatives, which share structural similarities with Boc-3-aminoadipic acid, have been extensively explored for their therapeutic potential. They are involved in the synthesis of drugs targeting a wide range of diseases, from cancer to infectious diseases (Supuran, 2017; Plescia & Moitessier, 2020). The incorporation of boronic acid functionalities into drug molecules can enhance their binding affinities to biological targets, highlighting the importance of chemical modification in drug design.
Role in Material Science and Nanotechnology
Boronic acids and related compounds are pivotal in the development of advanced materials and nanotechnology applications. For instance, they are utilized in creating novel photocatalytic systems for environmental remediation and energy conversion (Ni et al., 2016). These applications underscore the versatility of boronic acids and amino acid derivatives in addressing critical technological challenges.
Contribution to Analytical and Bioanalytical Methods
Derivatives of amino acids, including Boc-protected forms, are essential in developing analytical and bioanalytical methods. These compounds are employed as standards and reagents in techniques like micellar electrokinetic chromatography for the precise determination of amino acids in complex biological matrices (Iadarola et al., 2008). This highlights the critical role of such derivatives in enhancing our understanding of biological systems and improving diagnostic methods.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYMMYMEYGJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



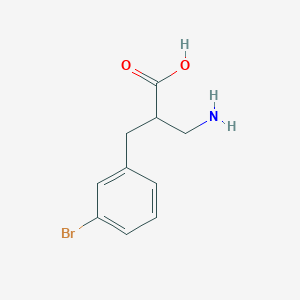
![[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B1521692.png)
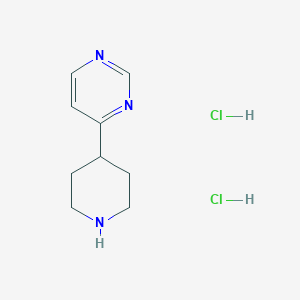

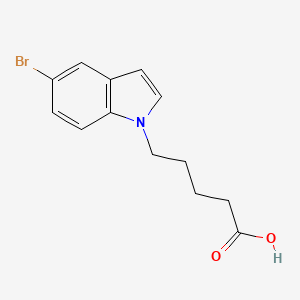

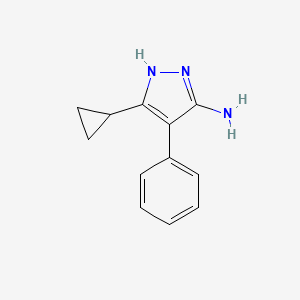

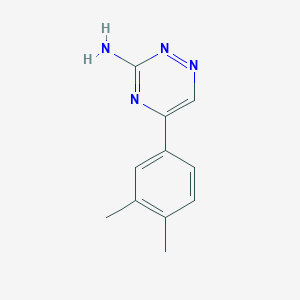
![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)


